molecular formula C8H8BrClFNO B2595233 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1820619-11-1

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Katalognummer: B2595233
CAS-Nummer: 1820619-11-1
Molekulargewicht: 268.51
InChI-Schlüssel: DJAFHNKPWKGLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound with the molecular formula C8H7BrFNO·HCl. It is a member of the benzoxazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Biologische Aktivität

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

  • CAS Number : 1160102-28-2
  • Molecular Formula : C₈H₇BrFNO
  • Molecular Weight : 232.05 g/mol
  • Purity : 96% .

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. In a study analyzing various derivatives, 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine was found to possess notable activity against both bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 10 µg/mL for certain strains .

MicroorganismMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Candida albicans10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

A notable study reported an IC₅₀ value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics .

Anti-inflammatory Properties

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine has shown potential in reducing inflammation in animal models. In a study involving carrageenan-induced paw edema in rats, treatment with this compound significantly reduced swelling compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of various benzoxazine derivatives, including our compound of interest. The study involved testing against clinical isolates from patients with infections. Results indicated that the compound effectively inhibited growth in multi-drug resistant strains.

Case Study 2: Cancer Cell Line Studies

A comprehensive analysis was conducted on the effects of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine on different cancer cell lines. The findings highlighted its ability to induce apoptosis through mitochondrial pathways, demonstrating its potential as a lead compound for further development in cancer therapy.

Eigenschaften

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAFHNKPWKGLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.